O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
Overview
Description
L-Thyroxine-13C9,15N is a synthetic form of the thyroid hormone thyroxine, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used as an internal standard for the quantification of L-thyroxine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . L-thyroxine itself is a crucial hormone produced by the thyroid gland, playing a significant role in regulating metabolism, growth, and development.
Mechanism of Action
Target of Action
Levothyroxine-13C9-15N, also known as L-Thyroxine-13C9,15N, is a synthetic form of the thyroid hormone thyroxine . Its primary targets are cells in the body that have thyroid hormone receptors, which include nearly every cell in the body . The thyroid hormones play a crucial role in the body’s metabolic processes, growth, and development .
Mode of Action
Levothyroxine-13C9-15N acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4), a tetra-iodinated tyrosine derivative . In the body, T4 is converted into its active metabolite, triiodothyronine (T3), through deiodination . T3 then binds to thyroid hormone receptors in the cells, influencing metabolic activity .
Biochemical Pathways
The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . The thyroid gland, under the influence of Thyroid Stimulating Hormone (TSH) released by the pituitary gland, produces and secretes T4, which is then converted into T3 . T3 exerts the majority of the physiological effects of the thyroid hormones .
Pharmacokinetics
The bioavailability of Levothyroxine-13C9-15N is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing . It undergoes hepatic conversion to T3, and about 80% of T4 is deiodinated in the kidney and periphery .
Result of Action
Levothyroxine-13C9-15N replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
Several factors can influence the action, efficacy, and stability of Levothyroxine-13C9-15N. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of T4 . Age can also modestly reduce T4 absorption . Environmental factors such as temperature and humidity may affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
Levothyroxine-13C9-15N plays a crucial role in biochemical reactions, particularly in the regulation of metabolism and energy expenditure. It interacts with several enzymes and proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin, which are responsible for its transport in the bloodstream. The compound also binds to thyroid hormone receptors (TRs) in target tissues, influencing the transcription of genes involved in metabolic processes . The interaction with these biomolecules is essential for maintaining homeostasis and regulating metabolic rate.
Cellular Effects
Levothyroxine-13C9-15N affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, it impacts gene expression by binding to thyroid hormone response elements (TREs) in the DNA, leading to the activation or repression of target genes . This regulation affects cellular metabolism, including glucose and lipid metabolism, and plays a role in maintaining energy balance.
Molecular Mechanism
At the molecular level, Levothyroxine-13C9-15N exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells . This binding induces conformational changes in the receptors, allowing them to interact with coactivators or corepressors and subsequently bind to thyroid hormone response elements (TREs) on the DNA . This interaction modulates the transcription of genes involved in various physiological processes, including metabolism, growth, and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levothyroxine-13C9-15N can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to Levothyroxine-13C9-15N in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Dosage Effects in Animal Models
The effects of Levothyroxine-13C9-15N vary with different dosages in animal models. At low doses, the compound effectively restores normal thyroid hormone levels and metabolic function in hypothyroid animals . At high doses, it can cause toxic effects, including hyperthyroidism, characterized by increased heart rate, weight loss, and nervousness. These dosage-dependent effects highlight the importance of precise dosing in therapeutic applications.
Metabolic Pathways
Levothyroxine-13C9-15N is involved in several metabolic pathways, primarily those related to thyroid hormone metabolism. It is metabolized in the liver by deiodinases, which remove iodine atoms to convert it into active triiodothyronine (T3) or inactive reverse triiodothyronine (rT3) . The compound also interacts with enzymes such as sulfotransferases and glucuronosyltransferases, which facilitate its conjugation and excretion . These metabolic pathways are crucial for regulating the levels and activity of thyroid hormones in the body.
Transport and Distribution
Within cells and tissues, Levothyroxine-13C9-15N is transported and distributed by specific transporters and binding proteins. It is primarily carried in the bloodstream by thyroxine-binding globulin (TBG), transthyretin, and albumin . These proteins protect the hormone from degradation and facilitate its delivery to target tissues. Once inside cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
Levothyroxine-13C9-15N localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it binds to thyroid hormone receptors and regulates gene transcription. In mitochondria, it influences energy production and metabolic activity by modulating the expression of mitochondrial genes. The subcellular localization of Levothyroxine-13C9-15N is essential for its diverse physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Thyroxine-13C9,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thyroxine molecule. This is typically achieved through multi-step organic synthesis, starting from isotopically labeled precursors. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of L-Thyroxine-13C9,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced technologies to handle isotopically labeled compounds safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
L-Thyroxine-13C9,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Thyroxine-13C9,15N may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
L-Thyroxine-13C9,15N has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of L-thyroxine.
Biology: Employed in metabolic studies to trace the pathways and transformations of thyroxine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thyroxine.
Industry: Applied in the quality control of pharmaceutical formulations containing thyroxine.
Comparison with Similar Compounds
L-Thyroxine-13C9,15N can be compared with other isotopically labeled compounds, such as:
L-Tyrosine-13C9,15N: Another stable isotope-labeled amino acid used in metabolic studies and as an internal standard.
L-Leucine-13C6,15N: Used in protein synthesis studies and as an isotopic tracer.
L-Serine-13C3,15N: Employed in metabolic and proteomic research.
The uniqueness of L-Thyroxine-13C9,15N lies in its specific application for the quantification and study of thyroxine, making it an invaluable tool in thyroid hormone research and related fields.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LPIUGHGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.